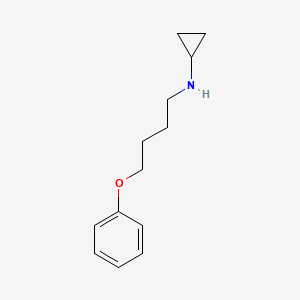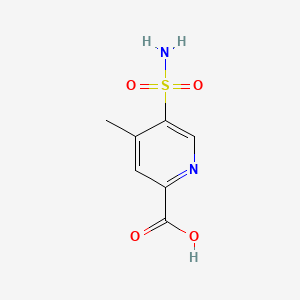
4-Methyl-5-sulfamoylpyridine-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-sulfamoylpyridine-2-carboxylicacid is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position, a sulfamoyl group at the 5-position, and a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylpyridine with chlorosulfonic acid to introduce the sulfamoyl group, followed by hydrolysis to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: 4-Methyl-5-sulfamoylpyridine-2,3-dicarboxylic acid.
Reduction: 4-Methyl-5-sulfamoylpyridine-2-carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-5-sulfamoylpyridine-2-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C7H8N2O4S |
|---|---|
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
4-methyl-5-sulfamoylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13) |
Clave InChI |
ZNHOTWYNXFENIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
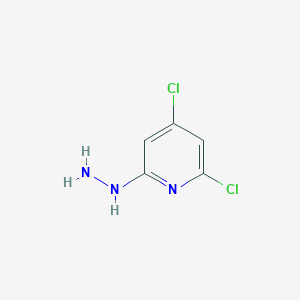
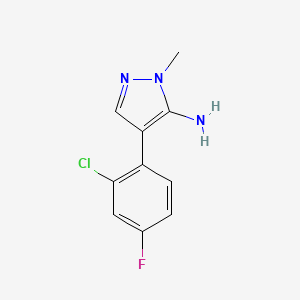
![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
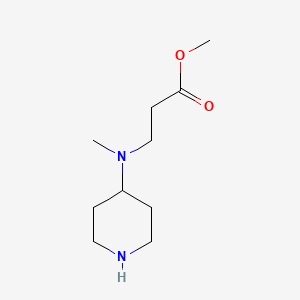
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
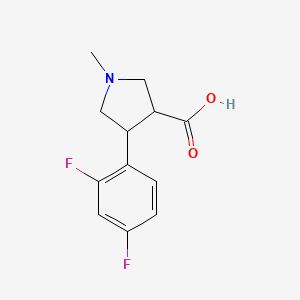
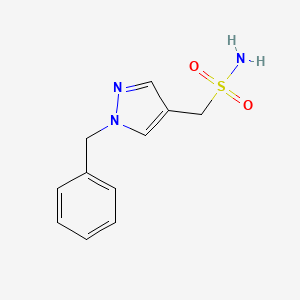
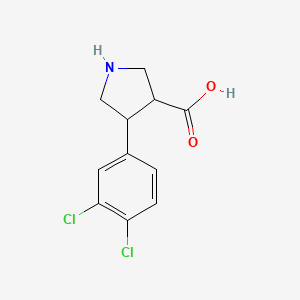
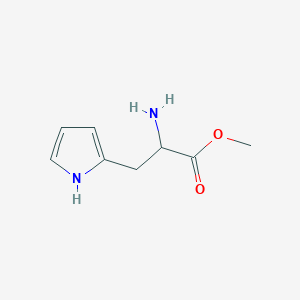
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
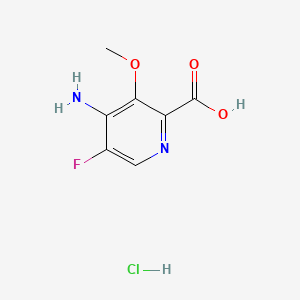
![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
